(E)-[(2,6-dichlorophenyl)methoxy]({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene})amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(2-prop-2-enoxynaphthalen-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c1-2-12-25-21-11-10-15-6-3-4-7-16(15)17(21)13-24-26-14-18-19(22)8-5-9-20(18)23/h2-11,13H,1,12,14H2/b24-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSODXKZYFCZGN-ZMOGYAJESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NOCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-(2,6-dichlorophenyl)methoxyamine is a synthetic compound classified as a chalcone derivative. Its molecular formula is C21H17Cl2NO2, and it has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- Aromatic rings : Contributing to its biological activity.
- Chlorine substituents : Enhancing its pharmacological properties.
- Methoxy and alkenyl groups : Influencing reactivity and interaction with biological targets.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C21H17Cl2NO2 |
| Molecular Weight | 386.27 g/mol |
| IUPAC Name | (E)-N-[(2,6-dichlorophenyl)methoxy]-1-(2-prop-2-enoxynaphthalen-1-yl)methanimine |
1. Antitumor Activity
Research indicates that chalcone derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study
A study conducted by Yathirajan et al. demonstrated that similar chalcone derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting that (E)-(2,6-dichlorophenyl)methoxyamine may share these properties due to structural similarities.
2. Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory activities. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
Research Findings
In vitro studies reported that several chalcone derivatives displayed IC50 values against COX enzymes that suggest promising anti-inflammatory effects. For example, compounds structurally related to (E)-(2,6-dichlorophenyl)methoxyamine exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX enzymes .
3. Antimicrobial Activity
The compound's structural components are conducive to antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
Comparative Analysis
A comparative analysis of similar compounds indicated that those with methoxy and dichloro substitutions often exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts .
4. Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of (E)-(2,6-dichlorophenyl)methoxyamine.
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and bioavailability |
| Chlorine Substituents | Enhances binding affinity to biological targets |
| Alkenyl Substituents | Contributes to reactive interactions with biomolecules |
Scientific Research Applications
Structural Characteristics
The compound features a non-planar structure , characterized by a dihedral angle of approximately 15.40° between the dichlorophenyl and methoxyphenyl rings. This non-planarity is crucial for its interaction with biological targets, influencing its pharmacological properties. The presence of an olefinic double bond and various functional groups enhances its reactivity and specificity towards different biological systems .
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. The presence of the dichlorophenyl moiety is known to enhance cytotoxicity against various cancer cell lines. For instance, derivatives of related chalcones have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds featuring similar methoxy and phenyl groups have demonstrated notable antimicrobial activity. The structural characteristics of this compound suggest a potential for similar effects, particularly against bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research into related compounds has shown effects on serotonin receptors, which are crucial for mood regulation and cognitive functions. This suggests potential uses in treating conditions like depression or anxiety disorders .
General Synthetic Route
The synthesis of (E)-(2,6-dichlorophenyl)methoxyamine typically involves several steps:
- Formation of the Olefinic Double Bond : Utilizing appropriate reagents to facilitate the formation of the double bond between the phenyl groups.
- Introduction of Functional Groups : Strategic placement of methoxy and other substituents through electrophilic aromatic substitution or nucleophilic addition reactions.
- Purification : Crystallization or chromatography techniques are employed to isolate the desired compound from by-products.
Case Study: Synthesis and Characterization
A specific study detailed the synthesis involving 2,4,5-trimethoxybenzaldehyde and 1-(benzo[d][1,3]dioxol-5-yl)ethanone using sodium hydroxide as a catalyst in an alcoholic medium. The product was characterized by various spectroscopic techniques confirming its structure and purity .
Anticancer Studies
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, compounds with similar structures have been tested against breast cancer cell lines, yielding IC50 values that indicate significant cytotoxicity .
Antimicrobial Testing
The antimicrobial efficacy has been evaluated using standard methods such as disc diffusion and broth microdilution assays. Results indicate that compounds with similar moieties exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .
Chemical Reactions Analysis
Propenyl Ether Formation on Naphthalene
The naphthalenyl group in the compound incorporates a prop-2-en-1-yloxy substituent at the 2-position. This suggests a nucleophilic aromatic substitution or alkylation reaction. For example, propenyl bromide or similar alkylating agents could react with naphthalenol derivatives under basic conditions to form the ether linkage . The (E)-configuration of the double bond in prop-2-en-1-yloxy may arise from steric control or stereoselective reaction conditions, as observed in analogous chalcone derivatives .
Key Reaction Steps :
-
Naphthalenol activation : Use of a leaving group (e.g., mesylate or tosylate) on naphthalenol.
-
Alkylation : Reaction with propenyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether.
Amide Bond Formation
The amine group in the compound is likely formed via amide coupling between a carboxylic acid and an amine. A common method involves carbodiimide activation (e.g., DCC) with a coupling agent (e.g., HOBt) in polar aprotic solvents like DMF . For example, coupling a dichlorophenyl carboxylic acid with a naphthalenyl amine derivative under these conditions would yield the amide linkage.
Mechanism :
-
Activation : DCC reacts with the carboxylic acid to form an active intermediate.
-
Coupling : The amine attacks the intermediate, releasing DCU as a byproduct .
Substitution Reactions for Dichlorophenyl Group
The 2,6-dichlorophenyl group may be introduced via electrophilic substitution or nucleophilic aromatic substitution , depending on the precursor. For instance, chlorination of a phenyl ring followed by selective substitution with a methoxy group could yield the dichlorophenyl moiety.
Example Reaction Conditions :
-
Chlorination : Use of Cl₂ gas in a solvent like dichloromethane.
-
Substitution : Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to install the methoxy group .
Stereochemical Control of (E)-Configuration
The (E)-configuration at the double bond in the propenyl group is critical. This is typically achieved through stereoselective synthesis , such as:
-
Wittig reaction : Using ylides to form trans alkenes.
-
Dehydration : Acid-catalyzed elimination of vicinal diols to favor trans products .
-
Stereospecific reaction conditions : Use of chiral catalysts or polar solvents to stabilize the trans product.
Key Analytical Techniques
Reaction Optimization and Challenges
-
Yield Considerations : Amide coupling with DCC/HOBt typically achieves high yields (>80%) , but steric hindrance in the dichlorophenyl group may reduce efficiency.
-
Purification : Column chromatography (silica gel) is often used for final purification .
-
Controlling (E)-Selectivity : May require precise control of reaction temperature or solvent polarity to avoid Z-isomer formation .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm connectivity and substituent positions. 2D techniques (COSY, NOESY) resolve stereochemistry, particularly the (E)-configuration of the imine bond.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, C-O-C ether vibrations).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
- X-ray Crystallography : Resolve the crystal structure using SHELXL . Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Refinement includes anisotropic displacement parameters for non-H atoms .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile reagents (e.g., dichloromethane, thionyl chloride).
- Waste Management : Segregate halogenated waste (e.g., dichlorophenyl derivatives) and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services .
- Emergency Protocols : Maintain spill kits and eyewash stations. Monitor for respiratory irritation due to fine crystalline dust.
Advanced Research Questions
Q. How can researchers address crystallographic disorders or twinning during structure determination?
- Methodological Answer :
- Twinning : In SHELXL, apply the
TWINandBASFcommands to refine twin laws and scale factors. Use the Hooft parameter (Rigid-Bond Test) to validate anisotropic displacement . - Disorder : Model partial occupancy with the
PARTinstruction. Restrain geometric parameters (e.g., bond distances, angles) for disordered moieties usingSADIandSIMUcommands. Validate with the ADDSYM algorithm in PLATON . - Validation Tools : Employ the IUCr CheckCIF service to identify missed symmetry or overfitting .
Q. What computational strategies predict electronic properties and reactivity of the imine group?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use Fukui indices to map reactivity .
- Molecular Docking : Dock the compound into target proteins (e.g., cytochrome P450 enzymes) using AutoDock Vina. Validate binding poses with MD simulations (e.g., GROMACS).
- Solvent Effects : Include implicit solvent models (e.g., PCM) to assess polarity-driven reactivity changes.
Q. How to design SAR studies for the dichlorophenyl and naphthalenyl groups?
- Methodological Answer :
- Analog Synthesis : Replace Cl atoms with F, Br, or CH₃ to probe steric/electronic effects. Modify the prop-2-en-1-yloxy chain length (e.g., propargyl vs. allyl).
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination for kinases). Use cell-based models (e.g., MTT assay) for cytotoxicity screening.
- Data Analysis : Apply multivariate statistics (e.g., PCA, ANOVA) to correlate substituent properties (Hammett σ, logP) with activity. Address contradictions by repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
